beta-Apooxytetracycline

Übersicht

Beschreibung

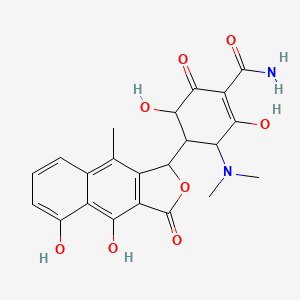

Beta-Apooxytetracycline is a member of the tetracycline family . It is a degradation product formed from oxytetracycline . Oxytetracycline is a broad-spectrum tetracycline antibiotic used to treat a wide variety of susceptible bacterial infections .

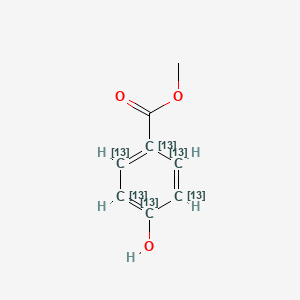

Molecular Structure Analysis

The molecular structure of beta-Apooxytetracycline has been analyzed . It has a total of 57 bonds, including 35 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 4 double bonds, and 11 aromatic bonds .

Chemical Reactions Analysis

Currently, there is limited information available on the specific chemical reactions involving beta-Apooxytetracycline .

Physical And Chemical Properties Analysis

Beta-Apooxytetracycline is a solid substance . Its empirical formula is C22H22N2O8 . It has a molecular weight of 442.42 .

Wissenschaftliche Forschungsanwendungen

Antibiotic Activity

Alpha-Apo-oxytetracycline exhibits antibiotic activity . It inhibits the growth of various bacteria, including aerobic sludge bacteria, Pseudomonas, Agrobacterium, Moraxella, Bacillus, and even tetracycline-resistant strains of E. coli .

Secondary Standard in Pharmaceutical Industry

Alpha-Apo-oxytetracycline can be used as a secondary standard in the pharmaceutical industry . This means it can be used as a reference substance to ensure the quality and consistency of pharmaceutical products.

Inhibition of Protein Biosynthesis

Tetracyclines, including alpha-apo-Oxytetracycline, inhibit protein biosynthesis . This is the mechanism behind their bacteriostatic action, which means they prevent bacteria from growing and reproducing.

Treatment of Various Diseases

Tetracyclines are effective against a wide range of diseases, including plague, cholera, typhoid, syphilis, Legionnaire’s disease, and anthrax . They can also be used to treat malaria, Lyme disease, tuberculosis, Rocky Mountain spotted fever, and leprosy .

Research Use

Alpha-Apo-oxytetracycline is used for research purposes . It’s often used in studies investigating antibiotic resistance, bacterial growth inhibition, and the effects of antibiotics on various organisms.

Quality Control Testing

Alpha-Apo-oxytetracycline can be used in quality control testing . It can be used in various analytical applications, including pharma release testing, pharma method development for qualitative and quantitative analyses, and food and beverage quality control testing .

Wirkmechanismus

Target of Action

Alpha-Apo-Oxytetracycline, also known as Beta-Apooxytetracycline, primarily targets bacterial cells. Its main target is the 30S ribosomal subunit of the bacterial cell . This subunit plays a crucial role in protein synthesis, which is essential for bacterial growth and multiplication .

Mode of Action

Alpha-Apo-Oxytetracycline inhibits bacterial growth by inhibiting translation , a process vital for protein synthesis . It binds to the 30S ribosomal subunit, preventing the amino-acyl tRNA from binding to the A site of the ribosome . This action disrupts protein synthesis, thereby inhibiting the growth and multiplication of bacteria .

Biochemical Pathways

It is known that the compound interferes with the ability of bacteria to produce essential proteins . Without these proteins, the bacteria cannot grow, multiply, and increase in numbers .

Pharmacokinetics

Alpha-Apo-Oxytetracycline belongs to the group of tetracycline antibiotics, which are characterized by poor absorption after food . This group, also known as Group 1, includes tetracycline, oxytetracycline, chlortetracycline, demeclocycline, lymecycline, methacycline, and rolitetracycline . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Alpha-Apo-Oxytetracycline .

Result of Action

The primary result of Alpha-Apo-Oxytetracycline’s action is the inhibition of bacterial growth . By disrupting protein synthesis, the compound prevents bacteria from growing and multiplying . This leads to a decrease in the number of bacteria, helping to control bacterial infections .

Action Environment

The action of Alpha-Apo-Oxytetracycline can be influenced by various environmental factors. For instance, the presence of other substances in the environment can affect the compound’s stability and efficacy . Additionally, the compound’s action can be affected by the development of bacterial resistance . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of Alpha-Apo-Oxytetracycline .

Safety and Hazards

Zukünftige Richtungen

The growing antimicrobial resistance crisis has revitalized research into alternatives, with one of the most promising avenues being bacteriophage therapy . Another promising avenue of research involves so-called antibiotic resistance breakers (ARBs), capable of re-sensitizing resistant bacteria to antibiotics .

Eigenschaften

IUPAC Name |

4-(4,5-dihydroxy-9-methyl-3-oxo-1H-benzo[f][2]benzofuran-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohexene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)20(32-22(12)31)13-15(24(2)3)17(27)14(21(23)30)19(29)18(13)28/h4-6,13,15,18,20,25-28H,1-3H3,(H2,23,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKMHDAKULCOKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)C4C(C(=C(C(=O)C4O)C(=O)N)O)N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40940158 | |

| Record name | 4-(4,5-Dihydroxy-9-methyl-3-oxo-1,3-dihydronaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohex-1-ene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2869-27-4, 18695-01-7 | |

| Record name | 4-(1,3-Dihydro-4,5-dihydroxy-9-methyl-3-oxonaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxo-1-cyclohexene-1-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2869-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4,5-Dihydroxy-9-methyl-3-oxo-1,3-dihydronaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohex-1-ene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: The research mentions that beta-apooxytetracycline is a breakdown product of oxytetracycline. How significant is its formation during cooking?

A1: Unfortunately, the research by [] specifically states that "Diode-array analysis of heat-treated oxytetracycline standard solutions indicated that no individual closely related compound such as 4-epioxytetracycline, alpha- or beta-apooxytetracycline formed a significant proportion of the breakdown products." [] This suggests that while beta-apooxytetracycline might be formed during the cooking process, it is not a major degradation product of oxytetracycline under the conditions tested.

Q2: Can you elaborate on the analytical techniques mentioned for analyzing oxytetracycline and its breakdown products?

A2: The study by [] utilizes diode-array analysis to study the heat-treated oxytetracycline solutions. This technique allows for the simultaneous detection and quantification of multiple components in a mixture based on their unique UV-Vis absorption spectra. By comparing the spectra of the degraded samples with standards of known compounds, researchers can identify and quantify the presence of specific breakdown products, including beta-apooxytetracycline, even if they are not the major degradation products.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,7-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B1147696.png)

![N-[(2Z,3R,4R,5S,6R)-4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1147713.png)

![Tetrakis[N-phthaloyl-(S)-phenylalaninato]dirhodium Ethyl Acetate Adduct](/img/structure/B1147714.png)